Head-to-Head Cytotoxicity Comparison in Lung Cancer Cell Lines: Isogambogic Acid Exhibits Lower Micromolar Potency Than Gambogic Acid in LLC Cells
In a direct comparative cytotoxicity study using LLC (mouse Lewis lung carcinoma) and SK-LU-1 (human lung adenocarcinoma) cell lines, isogambogic acid and gambogic acid were evaluated simultaneously under identical conditions. For LLC cells, isogambogic acid demonstrated an IC₅₀ of 2.26 ± 0.19 µM, whereas gambogic acid achieved an IC₅₀ of 0.35 ± 0.05 µM, representing an approximately 6.5-fold difference in potency favoring gambogic acid [1]. For SK-LU-1 cells, isogambogic acid exhibited an IC₅₀ of 2.02 µM . This differential cytotoxicity profile indicates that isogambogic acid is consistently less potent than its major epimer in lung cancer models, a distinction with direct implications for dose selection and combination study design.
| Evidence Dimension | Cytotoxicity (IC₅₀) in lung cancer cell lines |
|---|---|
| Target Compound Data | LLC: 2.26 ± 0.19 µM; SK-LU-1: 2.02 µM |
| Comparator Or Baseline | Gambogic acid LLC: 0.35 ± 0.05 µM |
| Quantified Difference | Gambogic acid is approximately 6.5-fold more potent in LLC cells |
| Conditions | MTT or similar cell viability assay; LLC (mouse Lewis lung carcinoma) and SK-LU-1 (human lung adenocarcinoma) cell lines |
Why This Matters
Researchers studying structure-activity relationships or developing combination therapies must account for this potency differential, as substituting one xanthone for another without dose adjustment would confound experimental interpretation.
- [1] An NTK, Quang ND, Long PQ, Thuy TTT. Cytotoxic xanthonoids from the stem bark of Garcinia hanburyi collected in Vietnam. Vietnam Journal of Science and Technology. 2020;58(2):143-152. doi:10.15625/2525-2518/58/2/14367. View Source
